Cas no 888965-92-2 (4-(2-Methoxy-5-methylphenyl)piperidine)

4-(2-Methoxy-5-methylphenyl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Methoxy-5-methylphenyl)piperidine
- BB 0251102
- AKOS000208828
- SCHEMBL1266168
- DTXSID20647991
- CS-0280301
- 888965-92-2
- EN300-1840169
-
- MDL: MFCD05189978
- Inchi: InChI=1S/C13H19NO/c1-10-3-4-13(15-2)12(9-10)11-5-7-14-8-6-11/h3-4,9,11,14H,5-8H2,1-2H3
- InChI Key: SMLROJDDXPWALC-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C=C1)OC)C2CCNCC2
Computed Properties
- Exact Mass: 205.146664230g/mol
- Monoisotopic Mass: 205.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 21.3Ų
4-(2-Methoxy-5-methylphenyl)piperidine PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM376223-5g |
4-(2-methoxy-5-methylphenyl)piperidine |
888965-92-2 | CM376223 | 5g |
$813 | 2022-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021767-500mg |
4-(2-Methoxy-5-methylphenyl)piperidine |
888965-92-2 | 500mg |
2210.0CNY | 2021-07-13 | ||
Chemenu | CM376223-1g |
4-(2-methoxy-5-methylphenyl)piperidine |
888965-92-2 | CM376223 | 1g |
$271 | 2022-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021767-1g |
4-(2-Methoxy-5-methylphenyl)piperidine |
888965-92-2 | 1g |
3413CNY | 2021-05-07 | ||
Enamine | EN300-1840169-2.5g |
4-(2-methoxy-5-methylphenyl)piperidine |
888965-92-2 | 2.5g |
$1988.0 | 2023-09-19 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021767-500mg |
4-(2-Methoxy-5-methylphenyl)piperidine |
888965-92-2 | 500mg |
2210CNY | 2021-05-07 | ||
Enamine | EN300-1840169-5.0g |
4-(2-methoxy-5-methylphenyl)piperidine |
888965-92-2 | 5g |
$2940.0 | 2023-05-26 | ||
Enamine | EN300-1840169-0.05g |
4-(2-methoxy-5-methylphenyl)piperidine |
888965-92-2 | 0.05g |
$851.0 | 2023-09-19 | ||
Enamine | EN300-1840169-0.1g |
4-(2-methoxy-5-methylphenyl)piperidine |
888965-92-2 | 0.1g |
$892.0 | 2023-09-19 | ||
Enamine | EN300-1840169-1.0g |
4-(2-methoxy-5-methylphenyl)piperidine |
888965-92-2 | 1g |
$1014.0 | 2023-05-26 |
4-(2-Methoxy-5-methylphenyl)piperidine Related Literature
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Song-Bo Lu,Hongxin Chai,Jas S. Ward,Mao Quan,Jin Zhang,Kari Rissanen,Ray Luo Chem. Commun., 2020,56, 888-891
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
Additional information on 4-(2-Methoxy-5-methylphenyl)piperidine
Research Brief on 4-(2-Methoxy-5-methylphenyl)piperidine (CAS: 888965-92-2): Recent Advances and Applications
The compound 4-(2-Methoxy-5-methylphenyl)piperidine (CAS: 888965-92-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This piperidine derivative is of particular interest due to its potential applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics. Recent studies have explored its pharmacological properties, synthesis pathways, and potential as a scaffold for novel bioactive molecules.
One of the key areas of research has focused on the compound's interaction with neurotransmitter receptors. Preliminary findings suggest that 4-(2-Methoxy-5-methylphenyl)piperidine exhibits moderate affinity for serotonin and dopamine receptors, making it a promising candidate for further investigation in the treatment of neurological disorders such as depression, schizophrenia, and Parkinson's disease. The methoxy and methyl substitutions on the phenyl ring appear to play a critical role in modulating this receptor binding affinity.
Recent synthetic chemistry advancements have led to more efficient and scalable production methods for 4-(2-Methoxy-5-methylphenyl)piperidine. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic process that improves yield by approximately 35% compared to traditional methods, while also reducing the formation of unwanted byproducts. This development is particularly significant for potential large-scale pharmaceutical applications.
Structural-activity relationship (SAR) studies have revealed that modifications to the piperidine ring or the aromatic substituents can significantly alter the compound's biological activity. Researchers have developed several analogs with improved pharmacokinetic properties, including enhanced blood-brain barrier penetration and metabolic stability. These findings were recently presented at the 2024 American Chemical Society National Meeting.
In preclinical testing, certain derivatives of 4-(2-Methoxy-5-methylphenyl)piperidine have shown promising results in animal models of neuropathic pain, with efficacy comparable to existing medications but with potentially fewer side effects. The mechanism appears to involve modulation of both opioid and adrenergic pathways, suggesting a novel multimodal approach to pain management.
Ongoing research is exploring the compound's potential in other therapeutic areas, including as an anti-inflammatory agent and in cancer treatment. Early in vitro studies indicate that specific analogs may inhibit key inflammatory cytokines and show selective cytotoxicity against certain cancer cell lines, though these findings require further validation.
The pharmaceutical industry has taken note of these developments, with several companies reportedly investigating 4-(2-Methoxy-5-methylphenyl)piperidine derivatives in their drug discovery pipelines. Patent activity in this area has increased significantly over the past two years, particularly around novel formulations and combination therapies.
As research progresses, challenges remain in optimizing the compound's selectivity and minimizing potential off-target effects. Future directions include computational modeling to predict optimal structural modifications and more comprehensive toxicological profiling. The coming years are likely to see continued interest in this molecule as a versatile scaffold for medicinal chemistry applications.
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